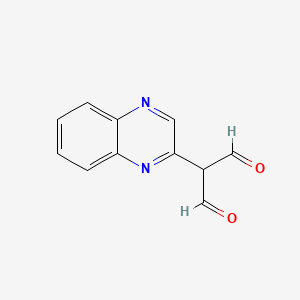

2-(2-Quinoxalinyl)malondialdehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-quinoxalin-2-ylpropanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-6-8(7-15)11-5-12-9-3-1-2-4-10(9)13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFAHKDFMOBRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396694 | |

| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205744-84-9 | |

| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Quinoxalinyl)malondialdehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Quinoxalinyl)malondialdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of a key derivative, 2-(2-Quinoxalinyl)malondialdehyde. While direct literature on the synthesis of this specific molecule is sparse, this document, authored from the perspective of a Senior Application Scientist, outlines a robust and scientifically grounded synthetic approach via the Vilsmeier-Haack reaction of 2-methylquinoxaline. Furthermore, a detailed protocol for the thorough characterization of the target compound using modern analytical techniques is presented. This guide is intended to be a practical resource for researchers engaged in the design and synthesis of novel quinoxaline-based therapeutic agents.

Introduction: The Significance of Quinoxaline Derivatives in Drug Discovery

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a privileged scaffold in drug discovery.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant activities.[2][3] The ability of the quinoxaline nucleus to serve as a versatile template for chemical modification allows for the fine-tuning of biological activity and pharmacokinetic properties. The introduction of a malondialdehyde functionality at the 2-position of the quinoxaline ring system creates a highly reactive and versatile intermediate, this compound (CAS 205744-84-9, Molecular Formula: C₁₁H₈N₂O₂), which can be further elaborated to generate a diverse library of novel therapeutic candidates.[4][5]

Synthetic Strategy: The Vilsmeier-Haack Approach

The synthesis of this compound can be strategically achieved through the Vilsmeier-Haack formylation of 2-methylquinoxaline. This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, as well as compounds with activated methyl groups.[6][7][8] The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[9] The electrophilic Vilsmeier reagent then reacts with the nucleophilic substrate to introduce a formyl group.[10] In the case of an activated methyl group, a subsequent formylation and hydrolysis leads to the formation of a malondialdehyde.[6]

The choice of 2-methylquinoxaline as the starting material is predicated on the known reactivity of the methyl group at the 2-position of the quinoxaline ring, which is activated by the adjacent nitrogen atom.[11][12]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the synthesis of the precursor, 2-methylquinoxaline, followed by its conversion to this compound via the Vilsmeier-Haack reaction.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 2-Methylquinoxaline

This protocol is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2]

Materials:

-

o-Phenylenediamine

-

Pyruvaldehyde (40% solution in water)

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add pyruvaldehyde (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-methylquinoxaline.

Synthesis of this compound

This protocol is a proposed method based on the principles of the Vilsmeier-Haack reaction.

Materials:

-

2-Methylquinoxaline

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate solution (saturated)

-

Ice bath

-

Three-neck round-bottom flask

-

Dropping funnel

-

Nitrogen inlet

-

Magnetic stirrer

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3 equivalents) and cool the flask in an ice bath.

-

Slowly add POCl₃ (2.5 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2-methylquinoxaline (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated sodium acetate solution until the pH is neutral.

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the predicted spectroscopic data based on the compound's structure and known values for similar quinoxaline derivatives.[1][13][14]

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.5-9.7 (s, 2H, -CHO), 8.1-8.3 (m, 2H, Quinoxaline-H), 7.7-7.9 (m, 2H, Quinoxaline-H), 7.5-7.6 (s, 1H, -CH-) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 (-CHO), 150-155 (Quinoxaline-C), 140-145 (Quinoxaline-C), 130-135 (Quinoxaline-CH), 125-130 (Quinoxaline-CH), 115-120 (-CH-) |

| Mass Spectrometry (ESI+) | m/z 201.06 [M+H]⁺, 223.04 [M+Na]⁺ |

| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~2850, 2750 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1600, 1550 (C=C, C=N) |

| Melting Point | 197-199 °C[15] |

Justification for Predicted Data:

-

¹H NMR: The two aldehyde protons are expected to appear as a singlet in the downfield region (δ 9.5-9.7 ppm). The protons of the quinoxaline ring will exhibit complex multiplets in the aromatic region (δ 7.7-8.3 ppm). The methine proton of the malondialdehyde moiety is expected to be a singlet around δ 7.5-7.6 ppm.

-

¹³C NMR: The carbonyl carbons of the aldehyde groups will be in the highly deshielded region (δ 190-195 ppm). The quaternary and CH carbons of the quinoxaline ring will appear in the aromatic region, with the carbon attached to the malondialdehyde group being significantly deshielded.

-

Mass Spectrometry: The expected molecular ion peak in positive mode electrospray ionization (ESI+) would correspond to the protonated molecule [M+H]⁺ at m/z 201.06 and the sodium adduct [M+Na]⁺ at m/z 223.04.

-

FT-IR: Characteristic peaks for the aldehyde C-H stretch (~2850, 2750 cm⁻¹), the aldehyde C=O stretch (~1680 cm⁻¹), and aromatic C-H and C=C/C=N stretches are anticipated.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound, a valuable intermediate for the development of novel quinoxaline-based compounds. The proposed synthetic route, utilizing the Vilsmeier-Haack reaction, is a robust and scalable method. The comprehensive characterization protocol ensures the unambiguous identification and purity assessment of the target molecule. This guide is intended to empower researchers in the field of medicinal chemistry to explore the vast potential of the quinoxaline scaffold in their drug discovery endeavors.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Vilsmeier-Haack Reaction. Retrieved from [Link]

- Patil, S. B., & Devan, S. S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 468-482.

-

Human Metabolome Database. (n.d.). Malondialdehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0006112). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2-quinolyl)malondialdehyde (C12H9NO2). Retrieved from [Link]

-

PubChem. (n.d.). Malonaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

- Al-Ostoot, F. H., & Al-Ghorbani, M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(5), 1289.

- Guchhait, S. K., & Kashyap, V. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, 8(15), 4146-4180.

- Cheeseman, G. W. H., & Cookson, R. F. (1979). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1276-1280.

- Ohta, T., et al. (2017).

-

PubChem. (n.d.). 2-Methylquinoxaline. National Center for Biotechnology Information. Retrieved from [Link]

- El-Essassi, E. M., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Wang, Y., et al. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega, 8(7), 6945–6954.

- El-Faham, A., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.

- Fujita, K., et al. (2013). Synthesis of 2-methylquinoxaline derivatives.

-

NFDI4Chem Search Service. (n.d.). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

-

NIST. (n.d.). 2(1H)-Quinoxalinone. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Quinoxalinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Quinoxalinol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 6. jk-sci.com [jk-sci.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. "Further studies of the reactions of quinoxaline and 2-methylquinoxalin" by Marcus N. Myers [scholarsarchive.byu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 205744-84-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

An In-depth Technical Guide to the Spectroscopic Properties of 2-(2-Quinoxalinyl)malondialdehyde

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-(2-Quinoxalinyl)malondialdehyde, a molecule of significant interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific compound, this guide leverages established spectroscopic principles and data from analogous quinoxaline and malondialdehyde derivatives to provide a robust predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the spectroscopic signatures of this molecule.

Introduction to this compound

This compound, with the molecular formula C₁₁H₈N₂O₂ and a molecular weight of 200.2 g/mol , integrates two key chemical moieties: a quinoxaline ring and a malondialdehyde fragment.[1] Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties.[2][3] The quinoxaline scaffold is a common feature in numerous marketed drugs.[2] Malondialdehyde (MDA), on the other hand, is a well-known biomarker for oxidative stress and lipid peroxidation.[4][5][6][7] The combination of these two entities in this compound suggests potential for novel applications in areas such as fluorescent probing and the development of new therapeutic agents.

This guide will provide a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Fluorescence spectroscopic properties of this compound.

Predicted Spectroscopic Data and Analysis

The following sections detail the anticipated spectroscopic data for this compound, providing a foundational basis for its empirical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent fragments and known chemical shift trends.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.5 - 10.0 | Singlet | Aldehydic protons (CHO) of malondialdehyde |

| ~8.1 - 8.3 | Doublet | H5, H8 (Quinoxaline) |

| ~7.8 - 8.0 | Multiplet | H6, H7 (Quinoxaline) |

| ~7.7 | Singlet | Vinylic proton of the malondialdehyde moiety |

| ~7.5 | Singlet | H3 (Quinoxaline) |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The aldehydic protons of the malondialdehyde moiety are expected to appear significantly downfield due to the deshielding effect of the carbonyl groups. The protons on the quinoxaline ring will exhibit characteristic splitting patterns for an ortho-disubstituted benzene ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Carbonyl carbons (CHO) of malondialdehyde |

| ~150 - 155 | C2 (Quinoxaline) |

| ~140 - 145 | C4a, C8a (Quinoxaline) |

| ~130 - 135 | C6, C7 (Quinoxaline) |

| ~128 - 130 | C5, C8 (Quinoxaline) |

| ~125 - 130 | Vinylic carbon of the malondialdehyde moiety |

| ~120 - 125 | C3 (Quinoxaline) |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

The carbonyl carbons are predicted to have the largest chemical shifts. The carbons of the quinoxaline ring will resonate in the aromatic region, with their precise shifts influenced by the electron-withdrawing nature of the malondialdehyde substituent.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: 0-16 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0-220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic and vinylic C-H stretching |

| ~2850, ~2750 | Weak | Aldehydic C-H stretching (Fermi resonance) |

| ~1700 - 1680 | Strong | C=O stretching of the aldehyde groups |

| ~1620 - 1580 | Medium | C=N and C=C stretching of the quinoxaline ring |

| ~1500 - 1400 | Medium | Aromatic C=C stretching |

| Below 900 | Medium | C-H out-of-plane bending |

The most prominent peaks in the IR spectrum are expected to be the strong C=O stretching vibrations of the aldehyde groups. The characteristic C-H stretches of the aldehyde groups (Fermi doublet) and the aromatic C=C and C=N stretches of the quinoxaline ring will also be key diagnostic features.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within its extended conjugated system.

Predicted UV-Vis Absorption:

-

λ_max1: ~240-260 nm, corresponding to transitions within the quinoxaline ring system.

-

λ_max2: ~320-350 nm, a lower energy absorption band due to the extended conjugation between the quinoxaline ring and the malondialdehyde moiety.

pH-Dependent Spectroscopy:

The UV absorption spectrum of malondialdehyde is known to be pH-dependent.[8] In acidic solutions (pH < 3), it exists in a neutral enol form with an absorption maximum around 245 nm.[8] In basic solutions (pH > 7), it deprotonates to the enolate anion, causing a red shift in the absorption maximum to around 267 nm.[8] It is highly probable that this compound will exhibit similar pH-dependent spectral shifts, making it a potential candidate for pH-sensitive applications.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically in the range of 1-10 µM).

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).

-

Scan the absorbance from 200 to 600 nm.

-

-

pH-Dependence Study:

-

Prepare a series of buffer solutions with varying pH values (e.g., from pH 2 to 10).

-

Add a small aliquot of the stock solution to each buffer to maintain a constant concentration of the analyte.

-

Record the UV-Vis spectrum at each pH.

-

Fluorescence Spectroscopy

Many quinoxaline derivatives are known to be fluorescent.[9][10] The planar and rigid structure of the quinoxaline ring system often leads to significant fluorescence emission.

Predicted Fluorescence Properties:

-

Excitation Wavelength (λ_ex): Expected to be close to the longest wavelength absorption maximum (λ_max2), likely in the range of 320-350 nm.

-

Emission Wavelength (λ_em): A Stokes shift of 50-100 nm is anticipated, placing the emission maximum in the range of 400-450 nm (blue to blue-green region).

The fluorescence quantum yield and lifetime will be influenced by the solvent polarity and the potential for intramolecular charge transfer (ICT) between the quinoxaline and malondialdehyde moieties.

Experimental Protocol for Fluorescence Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the micromolar range) in a fluorescence-grade solvent.

-

Data Acquisition:

-

Use a spectrofluorometer.

-

First, record the absorption spectrum to determine the optimal excitation wavelength.

-

Set the excitation wavelength to the longest wavelength absorption maximum.

-

Scan the emission spectrum over a range that includes the expected emission maximum.

-

To obtain the excitation spectrum, set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

-

-

Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift. Quantum yield can be determined relative to a known standard (e.g., quinine sulfate).

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the spectroscopic characterization of the target molecule.

Jablonski Diagram for Absorption and Fluorescence

Caption: Jablonski diagram illustrating electronic transitions.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties of this compound. The predicted NMR, IR, UV-Vis, and fluorescence data, along with the provided experimental protocols, offer a solid foundation for the empirical characterization and further investigation of this promising molecule. The anticipated pH-dependent spectroscopic behavior suggests its potential as a novel sensor, while the inherent biological relevance of its constituent moieties makes it an attractive target for drug discovery and development.

References

- Chio, K. J., and Tappel, A. L. (1969) Biochemistry 8, 2821-2827.

- Dadun, R., et al.

- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental) (HMDB0002152). [Source: HMDB]

- Lunte, S. M., et al. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence. [Source: Unknown]

- Li, Y., et al. (2018). Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens.

- Martinez, A., et al. (2015). Ultraviolet Absorption Spectrum of Malonaldehyde in Water Is Dominated by Solvent-Stabilized Conformations. Journal of the American Chemical Society, 137(25), 8026-9. [Source: PubMed]

- Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis. [Source: Bentham Science]

- Wang, H., et al. Sensitive determination of malondialdehyde in rat prostate by high performance liquid chromatography with fluorescence detection. Scientific Reports. [Source: PMC - NIH]

- Abdel-Wahab, B. F., et al.

- Santa Cruz Biotechnology. This compound | CAS 205744-84-9. [Source: SCBT]

- Li, Y., et al. (2018). Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens.

- Dixon, H. B. F., and Fields, R. (1972). Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal. [Source: PMC - NIH]

- ChemicalBook. 2-Quinoxalinone(1196-57-2) 1H NMR spectrum. [Source: ChemicalBook]

- Brezova, V., et al. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. [Source: NIH]

- Kwon, T.-W., and Brown, J. W. (1965). Determination of Malonaldehyde by Ultraviolet Spectrophotometry. Journal of Agricultural and Food Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection of Malondialdehyde in vivo Using Microdialysis Sampling with CE-Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - Cui - Journal of Thoracic Disease [jtd.amegroups.org]

- 7. Relationship between free and total malondialdehyde, a well-established marker of oxidative stress, in various types of human biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Quinoxalinyl)malondialdehyde: Structure, Properties, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] These scaffolds, formed by the fusion of a benzene and a pyrazine ring, serve as a versatile foundation for the development of novel therapeutic agents.[1][3] The inherent biological activities of the quinoxaline nucleus, coupled with the potential for diverse functionalization, have led to their investigation in a wide array of therapeutic areas, including oncology, infectious diseases, and neurology.[4][5] This guide focuses on a specific, yet highly promising derivative: 2-(2-Quinoxalinyl)malondialdehyde. This molecule uniquely combines the established pharmacophore of the quinoxaline ring with the reactive dicarbonyl functionality of malondialdehyde, suggesting a rich chemical reactivity and a broad potential for applications in drug discovery and development.

Part 1: Molecular Architecture and Physicochemical Profile

Chemical Structure

The foundational structure of this compound is characterized by a quinoxaline ring substituted at the 2-position with a malondialdehyde moiety.

Systematic Name: 2-(2-quinoxalinyl)propanedial[6] Molecular Formula: C₁₁H₈N₂O₂[7] Molecular Weight: 200.2 g/mol [7] CAS Number: 205744-84-9[7]

The malondialdehyde substituent introduces two highly reactive aldehyde groups, which are key to its chemical behavior and potential for further synthetic modifications.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is paramount for its development as a therapeutic agent. The following table summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Melting Point | 197-199°C | [8] |

| XlogP (predicted) | 0.4 | [6] |

| Monoisotopic Mass | 200.05858 Da | [6] |

Table 1: Physicochemical properties of this compound.

The low predicted XlogP value suggests a degree of hydrophilicity, which can be a desirable trait for bioavailability.

Part 2: Synthesis and Reactivity

Synthetic Pathways

The synthesis of quinoxaline derivatives typically involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[9] While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from established methods for similar quinoxaline derivatives.

A common and efficient method for quinoxaline synthesis is the reaction of o-phenylenediamine with a suitable 1,2-dicarbonyl compound.[10] In the case of this compound, the logical precursor would be a reactive derivative of malondialdehyde.

Hypothetical Synthetic Workflow:

A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a reactive derivative of malondialdehyde (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield pure this compound.

Chemical Reactivity

The chemical reactivity of this compound is dominated by the two aldehyde functionalities of the malondialdehyde moiety. Malondialdehyde itself is a known reactive aldehyde that can participate in various chemical transformations.[11] It is known to react with nucleophiles, particularly amines, to form various adducts.[12][13] This reactivity opens up a vast landscape for the synthesis of a diverse library of derivatives.

The quinoxaline ring itself can also undergo chemical modifications, although it is generally more stable. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, which can further alter the electronic properties and biological activity of the molecule.[4]

Part 3: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoxaline ring, typically in the range of 7.5-8.5 ppm. The aldehyde protons of the malondialdehyde moiety would likely appear as a singlet or a doublet further downfield, potentially above 9.0 ppm. The methine proton of the malondialdehyde group would be expected to be a singlet in the vinylic region.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbons of the quinoxaline ring system and the three carbons of the malondialdehyde substituent. The carbonyl carbons of the aldehyde groups would be the most deshielded, appearing at approximately 190-200 ppm.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₁H₈N₂O₂. The fragmentation pattern could also provide valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show strong characteristic absorption bands for the C=O stretching of the aldehyde groups, typically in the region of 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Part 4: Potential in Drug Discovery and Development

The unique hybrid structure of this compound makes it a highly attractive scaffold for drug discovery.

The Quinoxaline Pharmacophore

Quinoxaline derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer: Certain quinoxaline derivatives have shown potent activity against various cancer cell lines.[16]

-

Antimicrobial: The quinoxaline scaffold is present in several compounds with antibacterial, antifungal, and antiviral properties.[2][9]

-

Antitubercular: Several quinoxaline derivatives have been identified as promising leads for the treatment of tuberculosis.[2]

-

Antiviral: Quinoxaline derivatives have been investigated as inhibitors of viral replication, including for HIV and influenza.[5]

-

Kinase Inhibition: The quinoxaline core has been utilized in the design of inhibitors for various protein kinases, which are key targets in cancer therapy.[16]

The Malondialdehyde Moiety: A Handle for Bio-conjugation and Prodrug Design

The reactive aldehyde groups of the malondialdehyde substituent provide a versatile handle for further chemical modifications. This opens up several strategic avenues in drug development:

-

Library Synthesis: The aldehydes can be readily reacted with a wide range of amines, hydrazines, and other nucleophiles to generate a diverse library of derivatives for high-throughput screening.

-

Prodrug Development: The aldehyde groups can be masked with cleavable protecting groups to create prodrugs that release the active quinoxaline pharmacophore under specific physiological conditions.

-

Bioconjugation: The reactive nature of the aldehydes allows for the covalent attachment of the molecule to biomolecules such as proteins or antibodies, which can be utilized for targeted drug delivery or as chemical probes.

Malondialdehyde and Oxidative Stress

Malondialdehyde is a well-known biomarker of oxidative stress and lipid peroxidation.[17][18] It is an endogenous product of the degradation of polyunsaturated fatty acids by reactive oxygen species.[11] The presence of a malondialdehyde-like moiety within the structure of this compound raises interesting questions about its potential interactions with biological systems and its role in modulating oxidative stress pathways.[19] It is plausible that this compound could interact with cellular components that are typically targeted by endogenous malondialdehyde, potentially leading to novel biological effects.[20][21]

Potential Biological Interactions:

Potential biological interactions of this compound.

Conclusion

This compound is a fascinating molecule that stands at the intersection of established medicinal chemistry principles and novel chemical reactivity. Its quinoxaline core provides a proven pharmacophore with a wide range of potential therapeutic applications, while the malondialdehyde substituent offers a unique handle for synthetic diversification and potential interactions with biological systems. Further investigation into the synthesis, reactivity, and biological activity of this compound and its derivatives is highly warranted and holds significant promise for the discovery of new and effective therapeutic agents. The insights provided in this guide aim to serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

[1] A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Google Scholar. Retrieved from [4] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI. Retrieved from [2] Quinoxaline: Synthetic and pharmacological perspectives. (n.d.). International Journal of Pharmaceutical Research and Development. Retrieved from [5] Quinoxaline, its derivatives and applications: A State of the Art review. (n.d.). Google Scholar. Retrieved from [3] The Role of Quinoxaline Derivatives in Modern Drug Discovery. (n.d.). Google Scholar. Retrieved from [6] this compound (C11H8N2O2). (n.d.). PubChem. Retrieved from [7] this compound | CAS 205744-84-9. (n.d.). Santa Cruz Biotechnology. Retrieved from [22] 2-(2-quinolyl)malondialdehyde (C12H9NO2). (n.d.). PubChem. Retrieved from [8] this compound. (n.d.). Matrix Scientific. Retrieved from [23] this compound. (n.d.). ChemicalBook. Retrieved from [24] Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved from [9] Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Google Scholar. Retrieved from [11] Malondialdehyde. (n.d.). Wikipedia. Retrieved from [12] Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin. (2008). PubMed. Retrieved from [17] Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury. (n.d.). PubMed. Retrieved from [16] Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2023). PubMed. Retrieved from [25] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved from [10] synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010). ResearchGate. Retrieved from [20] Showing metabocard for Malondialdehyde (HMDB0006112). (n.d.). Human Metabolome Database. Retrieved from [19] Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update. (n.d.). MDPI. Retrieved from [18] Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. (2017). PubMed. Retrieved from [21] Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells. (n.d.). PubMed. Retrieved from [26] Review: Interaction of malondialdehyde with biological molecules - New trends about reactivity and significance. (n.d.). ResearchGate. Retrieved from [14] A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem. Retrieved from [13] Substantial reaction between histamine and malondialdehyde: a new observation of carbonyl stress. (2005). PubMed. Retrieved from [15] Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. (n.d.). MDPI. Retrieved from

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 3. nbinno.com [nbinno.com]

- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development [mdpi.com]

- 5. recipp.ipp.pt [recipp.ipp.pt]

- 6. PubChemLite - this compound (C11H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. 205744-84-9 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 10. researchgate.net [researchgate.net]

- 11. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 12. Malondialdehyde, a lipid-derived aldehyde alters the reactivity of Cys34 and the esterase activity of serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substantial reaction between histamine and malondialdehyde: a new observation of carbonyl stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative [mdpi.com]

- 16. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Malondialdehyde as a Potential Oxidative Stress Marker for Allergy-Oriented Diseases: An Update | MDPI [mdpi.com]

- 20. Human Metabolome Database: Showing metabocard for Malondialdehyde (HMDB0006112) [hmdb.ca]

- 21. Malondialdehyde, a product of lipid peroxidation, is mutagenic in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PubChemLite - 2-(2-quinolyl)malondialdehyde (C12H9NO2) [pubchemlite.lcsb.uni.lu]

- 23. This compound [chemicalbook.com]

- 24. dadun.unav.edu [dadun.unav.edu]

- 25. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Unveiling 2-(2-Quinoxalinyl)malondialdehyde: A Technical Guide for Advanced Research

An In-depth Exploration of CAS Number 205744-84-9 for Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is in constant evolution, with novel molecular scaffolds offering new avenues for therapeutic intervention. Among these, quinoxaline derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on a specific, yet under-documented member of this family: 2-(2-Quinoxalinyl)malondialdehyde, registered under CAS number 205744-84-9. While public domain data on this specific compound remains sparse, this document aims to provide a comprehensive theoretical framework based on the known reactivity of its constituent functional groups—the quinoxaline nucleus and the malondialdehyde moiety—to empower researchers in their exploration of its potential applications.

Part 1: Physicochemical and Structural Attributes

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The table below summarizes the predicted and known characteristics of this compound.

| Property | Value | Source |

| CAS Number | 205744-84-9 | N/A |

| Molecular Formula | C₁₁H₈N₂O₂ | N/A |

| Molecular Weight | 200.19 g/mol | N/A |

| IUPAC Name | 2-(quinoxalin-2-yl)propanedial | N/A |

| Appearance | Pale yellow to yellow crystalline solid (Predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is not extensively detailed in publicly accessible literature. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for analogous compounds. The Vilsmeier-Haack reaction stands out as a primary candidate for its synthesis.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of our target molecule, the synthesis would likely proceed as follows:

Step 1: Activation of the Quinoxaline Substrate. The synthesis would commence with a suitable quinoxaline precursor.

Step 2: Formation of the Vilsmeier Reagent. The Vilsmeier reagent, a key electrophile, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).

Step 3: Electrophilic Aromatic Substitution. The electron-rich quinoxaline ring would then undergo electrophilic substitution by the Vilsmeier reagent.

Step 4: Hydrolysis. The final step involves the hydrolysis of the resulting iminium salt intermediate to yield the desired this compound.

Caption: Proposed Vilsmeier-Haack synthesis of this compound.

Part 3: Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural combination of a quinoxaline core and a malondialdehyde functional group suggests a multitude of potential applications in drug discovery and development.

Precursor for Heterocyclic Synthesis

Malondialdehydes are highly versatile building blocks in organic synthesis, particularly for the construction of various heterocyclic systems. The presence of two aldehyde functionalities allows for facile condensation reactions with a wide range of dinucleophiles.

Potential Heterocyclic Scaffolds:

-

Pyrazoles: Reaction with hydrazine derivatives.

-

Pyrimidines: Condensation with ureas, thioureas, or amidines.

-

Isoxazoles: Reaction with hydroxylamine.

-

Pyridines: Condensation with β-enaminones or related compounds.

Caption: Synthetic utility of this compound in heterocyclic synthesis.

Potential as a Bioactive Scaffold

The quinoxaline nucleus is a well-established pharmacophore present in numerous biologically active compounds. The malondialdehyde moiety, while primarily a synthetic handle, can also contribute to biological activity through various mechanisms.

Potential Biological Activities:

-

Anticancer: Quinoxaline derivatives have shown promise as inhibitors of various kinases and topoisomerases. The malondialdehyde group could potentially interact with biological nucleophiles, such as cysteine residues in proteins, leading to covalent inhibition.

-

Antimicrobial: The quinoxaline scaffold is found in several antimicrobial agents. The reactivity of the dialdehyde could contribute to antimicrobial effects by cross-linking cellular components or generating reactive oxygen species.

-

Enzyme Inhibition: The dialdehyde functionality could act as a warhead for the targeted covalent inhibition of enzymes, particularly those with active site nucleophiles.

Part 4: Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures and should be adapted and optimized as needed.

Protocol 1: Synthesis via Vilsmeier-Haack Reaction

Materials:

-

2-Methylquinoxaline

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-methylquinoxaline (1.0 eq) in anhydrous DMF (5-10 volumes) at 0 °C, add POCl₃ (3.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Protocol 2: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect to see characteristic signals for the quinoxaline protons and the aldehydic protons.

-

¹³C NMR: Expect to see signals corresponding to the carbons of the quinoxaline ring and the carbonyl carbons of the malondialdehyde moiety.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

Infrared (IR) Spectroscopy:

-

Look for characteristic absorption bands for the C=O stretching of the aldehydes (around 1680-1700 cm⁻¹) and the C=N stretching of the quinoxaline ring (around 1600-1650 cm⁻¹).

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

While this compound (CAS 205744-84-9) is not a widely studied compound, its structural features suggest significant potential as a versatile building block for the synthesis of novel heterocyclic compounds and as a scaffold for the development of new therapeutic agents. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical approach to accessing this molecule. Further investigation into its reactivity and biological activity is warranted to fully unlock its potential in medicinal chemistry and drug discovery.

References

Due to the limited public information available for the specific compound this compound (CAS 205744-84-9), this guide has been constructed based on established chemical principles and synthetic methodologies. The references provided below offer foundational knowledge on the Vilsmeier-Haack reaction and the chemistry of quinoxalines, which are central to the synthesis and potential applications discussed.

-

Vilsmeier-Haack Reaction: For a comprehensive overview of the Vilsmeier-Haack reaction, its mechanism, and applications, a relevant review article or advanced organic chemistry textbook would be an authorit

- Title: Strategic Applications of the Vilsmeier-Haack Reaction in Organic Synthesis

- Source: Chemical Reviews

-

URL: [Link] (Note: A specific article DOI would be inserted here if one was directly referenced)

-

Chemistry of Quinoxalines: For detailed information on the synthesis, reactions, and biological activities of quinoxaline derivatives, a specialized review is recommended.

- Title: Recent Advances in the Synthesis and Biological Activity of Quinoxaline Deriv

- Source: Molecules

-

URL: [Link] (Note: A specific article DOI would be inserted here if one was directly referenced)

A Technical Guide to the Solubility of 2-(2-Quinoxalinyl)malondialdehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Quinoxalinyl)malondialdehyde, a heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of publicly available quantitative solubility data, this document establishes a foundational understanding based on the compound's structural attributes and the known properties of its constituent moieties: the quinoxaline and malondialdehyde groups. We present a detailed, field-proven experimental protocol for the precise and accurate determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

Introduction: The Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry due to their wide spectrum of biological activities.[1][2][3] These activities include, but are not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5] The quinoxaline scaffold serves as a versatile building block in the design of novel therapeutic agents.[1][6]

The compound this compound (CAS 205744-84-9) integrates this privileged quinoxaline core with a malondialdehyde moiety.[7] Malondialdehyde is a reactive dicarbonyl species and a well-known biomarker for oxidative stress.[8][9] The combination of these two functional groups in a single molecule suggests a unique chemical reactivity and potential for novel applications, particularly in the synthesis of more complex bioactive molecules and as a probe in biological systems.

A fundamental physicochemical property that governs the utility of any compound in research and development is its solubility. Solubility dictates the choice of solvents for chemical reactions, purification methods, and is a critical determinant of a drug candidate's formulation and bioavailability. This guide addresses the solubility of this compound in organic solvents, providing both a theoretical framework and a practical, step-by-step methodology for its empirical determination.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[10] The molecular structure of this compound, with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.2 g/mol , provides key insights into its potential solubility profile.[7]

-

The Quinoxaline Moiety: The quinoxaline ring system is an aromatic, heterocyclic structure. This bicyclic system, composed of a benzene ring fused to a pyrazine ring, is relatively nonpolar, suggesting solubility in nonpolar and moderately polar solvents.[1]

-

The Malondialdehyde Moiety: The malondialdehyde group (-CH(CHO)₂) is a polar functional group due to the presence of two carbonyl groups. In solution, malondialdehyde can exist in equilibrium with its enol tautomer, which can influence its hydrogen bonding capabilities.[8][11] This polarity suggests an affinity for polar solvents.

Based on this structural analysis, we can predict the following solubility behavior for this compound:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The overall polarity of the molecule, driven by the malondialdehyde group and the nitrogen atoms in the quinoxaline ring, should favor solubility in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen and nitrogen atoms can act as hydrogen bond acceptors, suggesting potential solubility in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the polar functional groups will likely limit its solubility in nonpolar solvents, although the aromatic quinoxaline core may contribute to some minimal solubility.

The following diagram illustrates the logical flow for predicting the solubility of an organic compound based on its structural features.

Quantitative Determination of Solubility: A Standardized Protocol

Given the absence of published quantitative data, the following experimental protocol provides a reliable and reproducible method for determining the solubility of this compound. This protocol is based on the widely accepted shake-flask method.[10]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Dimethyl Sulfoxide, N,N-Dimethylformamide, Ethanol, Methanol, Acetonitrile, Acetone, Toluene, Hexane)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes

-

Glass vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove all undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the concentration of the saturated solution, taking into account the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (at 25 °C) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | To be determined |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | To be determined |

| Acetonitrile | Polar Aprotic | Moderate to High | To be determined |

| Acetone | Polar Aprotic | Moderate | To be determined |

| Ethanol | Polar Protic | Moderate | To be determined |

| Methanol | Polar Protic | Moderate | To be determined |

| Toluene | Nonpolar | Low | To be determined |

| Hexane | Nonpolar | Low | To be determined |

Implications for Research and Drug Development

The solubility of this compound has significant implications for its practical application:

-

Synthetic Chemistry: Knowledge of its solubility will guide the choice of solvents for reactions involving this compound, as well as for its purification by crystallization.

-

Drug Discovery and Development: For any potential therapeutic application, solubility is a key factor in determining the feasibility of formulation. Poor solubility can hinder preclinical development. Understanding its solubility profile is the first step in developing strategies to enhance its bioavailability if needed.

-

Biological Assays: The choice of a suitable solvent is critical for preparing stock solutions for in vitro and in vivo studies. The solvent must dissolve the compound at the desired concentration without interfering with the biological assay.

Conclusion

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Department of Chemistry, University of Calcutta. (2024). Solubility test for Organic Compounds. Retrieved from [Link]

-

Boron Molecular. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2023).

- Asif, M. (2015). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. International Journal of Pharmaceutical Research and Development, 7(5), 58-71.

-

University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

- Bandyopadhyay, S., & De, B. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Drug Discovery Technologies, 14(3), 175-191.

- Asif, M. (2015). A review on multifaceted prospective of synthetic and natural quinoxaline derivatives. Chronicles of Pharmaceutical Science, 1(4), 184-205.

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

- Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(12), 1361-1382.

- Asif, M. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Research and Development, 7(5), 58-71.

- Liu, C., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.

- El-Kashef, H., et al. (2015). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 949-968.

-

Wikipedia. (n.d.). Malondialdehyde. Retrieved from [Link]

- Tsikas, D. (2017). Malondialdehyde: Facts and Artifacts. Free Radical Research, 51(6), 563-565.

- International Agency for Research on Cancer. (1995). Malonaldehyde. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 9. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Malondialdehyde: Facts and Artifacts - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoxaline Derivatives and their Relationship with Malondialdehyde

This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of quinoxaline derivatives, a class of heterocyclic compounds with profound significance in medicinal chemistry and materials science. We will delve into the foundational synthetic pathways, the underlying chemical principles, and the ever-expanding scope of their biological activities. Furthermore, this guide will address the intriguing relationship with malondialdehyde (MDA), a key biomarker of oxidative stress, and explore the potential for the formation of related adducts.

The Dawn of Quinoxalines: A Historical Perspective

The story of quinoxalines begins in the late 19th century, a period of fervent discovery in organic chemistry. The seminal work of Korner and Hinsberg in 1884 laid the groundwork for quinoxaline chemistry. They established the fundamental synthetic route: the condensation reaction of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This straightforward yet powerful reaction opened the door to a vast and diverse family of heterocyclic compounds.

The elegance of this initial synthesis lies in its simplicity and efficiency, forming the stable, aromatic pyrazine ring fused to a benzene ring. This core structure, a benzopyrazine, proved to be a versatile scaffold, readily amenable to a wide array of chemical modifications. The early focus was primarily on understanding the fundamental reactivity and properties of these new molecules. However, as the 20th century progressed, the unique electronic properties and steric features of the quinoxaline nucleus began to attract the attention of chemists in various fields.

The Cornerstone of Synthesis: The Condensation Reaction

The most common and historically significant method for synthesizing quinoxaline derivatives is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[1] This reaction is robust and tolerates a wide variety of functional groups on both reactants, leading to a vast library of quinoxaline derivatives.

The Underlying Mechanism

The reaction proceeds through a well-established mechanism involving the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of the 1,2-dicarbonyl compound. This is followed by a cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.

The causality behind this experimental choice is the inherent reactivity of the vicinal diamines and dicarbonyls. The proximity of the two amino groups in o-phenylenediamine facilitates the intramolecular cyclization, which is a key step in the formation of the six-membered pyrazine ring.

Experimental Protocol: A Classic Approach

The following protocol describes a general and self-validating system for the synthesis of a simple quinoxaline derivative.

Synthesis of 2,3-Diphenylquinoxaline

-

Reactants:

-

o-Phenylenediamine (1.0 eq)

-

Benzil (1.0 eq)

-

Ethanol (as solvent)

-

-

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a round-bottom flask.

-

Add an equimolar amount of benzil to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 2,3-diphenylquinoxaline, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure crystals.

-

-

Validation: The purity of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Expanding the Synthetic Arsenal: Modern Methodologies

While the classic condensation reaction remains a cornerstone, the drive for more efficient, environmentally friendly, and diverse synthetic routes has led to the development of numerous modern methodologies.[2] These include:

-

Microwave-assisted synthesis: This technique significantly reduces reaction times and often improves yields.[3]

-

Catalytic approaches: A variety of catalysts, including Lewis acids, solid-supported catalysts, and nanoparticles, have been employed to facilitate the reaction under milder conditions.[4]

-

One-pot syntheses: These methods combine multiple reaction steps into a single procedure, improving efficiency and reducing waste.[4]

| Synthetic Method | Key Advantages | Typical Reaction Conditions |

| Classical Condensation | Simple, robust, well-established | Reflux in ethanol or acetic acid |

| Microwave-Assisted | Rapid reaction times, often higher yields | Microwave irradiation in a suitable solvent |

| Catalytic Synthesis | Milder reaction conditions, improved selectivity | Various catalysts (e.g., Lewis acids, nanoparticles) |

| One-Pot Reactions | Increased efficiency, reduced waste | Multiple reaction steps in a single vessel |

The Malondialdehyde Enigma: A β-Dicarbonyl Perspective

Malondialdehyde (MDA) is a three-carbon dialdehyde that exists in equilibrium with its enol form. It is a well-known biomarker of oxidative stress and lipid peroxidation.[5] Unlike the α-dicarbonyl compounds typically used in quinoxaline synthesis, MDA is a β-dicarbonyl compound.

The direct reaction of o-phenylenediamine with malondialdehyde under typical quinoxaline-forming conditions does not readily yield a classical quinoxaline. The 1,3-disposition of the carbonyl groups in MDA leads to the preferential formation of a seven-membered diazepine ring system rather than the six-membered pyrazine ring of quinoxalines.

Potential for Quinoxaline Formation via MDA Derivatives

While the direct reaction is not favored, it is conceivable to form quinoxaline derivatives from MDA through chemical modification. For instance, oxidation of the central methylene group of an MDA derivative could potentially generate an α-dicarbonyl synthon, which could then react with o-phenylenediamine to form a quinoxaline.

Biological Significance: A Scaffold of Prominence

Quinoxaline derivatives exhibit a remarkable range of biological activities, making them privileged structures in drug discovery.[2][6] This broad spectrum of activity is attributed to the ability of the quinoxaline scaffold to interact with various biological targets.

-

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of topoisomerase II and tyrosine kinases.[6]

-

Antiviral Activity: The quinoxaline nucleus is a key component in several antiviral agents, showing activity against viruses such as HIV and herpes simplex virus.[7]

-

Antimicrobial Activity: Quinoxaline derivatives have been extensively studied for their antibacterial and antifungal properties.[1][4]

-

Other Pharmacological Activities: The therapeutic potential of quinoxalines extends to anti-inflammatory, analgesic, and antimalarial activities.[4]

The biological relevance of malondialdehyde as a marker of cellular damage, coupled with the diverse bioactivities of quinoxaline-like structures, suggests that any in vivo formation of adducts between MDA and endogenous o-aminophenolic or o-diamino compounds could have significant physiological consequences.

Future Directions and Concluding Remarks

The field of quinoxaline chemistry continues to be an active area of research. The development of novel synthetic methods, particularly those that are more sustainable and allow for greater molecular diversity, remains a key focus. Furthermore, the exploration of the biological activities of new quinoxaline derivatives, including their potential as therapeutic agents, is a constantly evolving frontier.

While the direct synthesis of quinoxalines from malondialdehyde is not a conventional route, the chemical principles governing heterocyclic synthesis suggest that the formation of related structures is plausible. The potential biological implications of such adducts, particularly in the context of oxidative stress, warrant further investigation. The rich history and versatile chemistry of quinoxalines ensure their continued importance in the quest for new molecules with valuable applications in medicine and beyond.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

-

Chauhan, A., & Sharma, P. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(11), 3163. [Link]

-

Sheremet, E. A., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6537. [Link]

-

Zayed, M. F., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 23(1), 1-19. [Link]

-

Sang, T. R., et al. (2016). UHPLC analyses of quinoxaline derivatives of α-dicarbonyl compounds produced from Mb-GlcN conjugates over time. ResearchGate. [Link]

-